molecular formula C10H10BrN3O B1408330 5-bromo-1-methyl-1H-indole-2-carbohydrazide CAS No. 1440535-25-0

5-bromo-1-methyl-1H-indole-2-carbohydrazide

Cat. No.: B1408330
CAS No.: 1440535-25-0
M. Wt: 268.11 g/mol
InChI Key: XEMUJQUHHFIUSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methyl-1H-indole-2-carbohydrazide ( 1440535-25-0) is a high-purity chemical compound serving as a valuable heterocyclic building block in medicinal chemistry and anticancer research . This derivative belongs to the indole chemical family, a privileged scaffold in drug discovery known for its diverse biological potential . The molecular structure incorporates both an indole nucleus and a carbohydrazide functional group, a combination frequently explored in the synthesis of novel bioactive conjugates . Its primary research application is as a key synthetic intermediate for the development of new molecular hybrids. Specifically, it is designed to be conjugated with other pharmacophores, such as isatin, to create compounds with enhanced antiproliferative properties . The bromine substituent at the 5-position provides a reactive site for further functionalization via cross-coupling reactions, while the carbohydrazide group readily condenses with carbonyl compounds, enabling the construction of a diverse chemical library for biological screening . Research into similar 1H-indole-2-carbohydrazide derivatives has demonstrated significant potential in inducing methuosis, a novel, non-apoptotic form of cell death . This mechanism is of high interest for targeting apoptosis-resistant cancer cells, a common challenge in chemotherapy . The compound is for Research Use Only and is not intended for diagnostic or therapeutic applications. Please refer to the Safety Data Sheet (SDS) for proper handling and hazard information .

Properties

IUPAC Name

5-bromo-1-methylindole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3O/c1-14-8-3-2-7(11)4-6(8)5-9(14)10(15)13-12/h2-5H,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEMUJQUHHFIUSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)Br)C=C1C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure for Synthesizing Carbohydrazides

The synthesis of carbohydrazides involves a reaction between an acid hydrazide and an isatin derivative in an ethanolic solution. A general procedure for synthesizing carbohydrazides, which can be adapted for 5-bromo-1-methyl-1H-indole-2-carbohydrazide, is described as follows:

  • Dissolve the appropriate acid hydrazide (0.18 g, 1 mmol) in absolute ethanol (15 mL).
  • Add the appropriate isatin derivative (1 mmol) to the stirred ethanolic solution, which contains a few drops of glacial acetic acid.
  • Reflux the reaction mixture under continuous stirring for 4 hours.
  • Filter the hot alcoholic reaction mixture.
  • Recrystallize the collected solids from an ethanol/DMF mixture (3:1) to yield the target carbohydrazides. Yields typically range from 40% to 95%.

Synthesis of Ethyl 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate

The synthesis of ethyl 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate, a related compound, involves the following steps:

  • React ethyl 5-bromo-1H-indole-2-carboxylate (1 g, 1.0 mol) with NaOEt (3.0 mol) in ethanol (10 ml).
  • Stir the mixture for 30 minutes, then add 1-chloro-4-(chloromethyl)benzene.
  • Heat the mixture under reflux for 2 hours.
  • Monitor the reaction's completion using thin layer chromatography [ethyl acetate and hexane (2:8 v/v)].
  • Remove the solvent, add water, and extract the organic layer using ethyl acetate.
  • Purify the products using column chromatography (ethyl acetate/hexane 1:9 v/v).

Synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-indole-2-carbohydrazide

The synthesis of 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carbohydrazide, another related compound, is as follows:

  • Reflux ethyl 5-bromo-1-(4-chlorobenzyl)-1H-indole-2-carboxylate (0.1 g, 0.00025 mol) with hydrazine hydrate (0.03 g, 0.00075 mol) in ethanol (10 ml) for 4 hours.
  • Monitor the reaction's completion using thin layer chromatography [ethyl acetate and hexane (2:8 v/v)].
  • Collect the formed precipitate and recrystallize it from 95% ethanol.

Wet Distillation Method for 5-Bromoindole Preparation

The wet distillation method is used to purify 5-bromoindole, which can then be used as a starting material for synthesizing this compound. The procedure involves:

  • Adding 5-bromoindole crude product to water (4 times the weight of the crude product).
  • Performing wet distillation by passing water vapor into the mixture. Maintain a steam temperature between 100-160 °C.
  • Adjusting the steam flow rate and temperature while heating the flask to maintain the solution volume at approximately twice the original volume.
  • Collecting the distilled aqueous solution and cooling it for crystallization. Alternatively, the aqueous solution can be extracted with an organic solvent, followed by recrystallization after concentrating the organic solution.
  • Cooling the concentrated aqueous solution to 0°C for crystallization to obtain colorless, pure 5-bromoindole crystals.

The following table summarizes the experimental data for two different embodiments of the wet distillation method:

Embodiment 3 Embodiment 4
Starting Material 240g of 80% content red crude product 5-bromo indole with 1L water 300g of 70% content yellow crude product 5-bromo indole with 1L water
Distillation Introduce 120-140 °C water vapor, heat the flask, collect the distilled solution, and detect with TLC until 5-bromo indole is fully steamed. Concentrate the collected aqueous solution to about 500mL under reduced pressure at 60-80 °C. Introduce 110-130 °C water vapor, collect the distilled solution, and detect with TLC until 5-bromo indole is fully steamed. Cool the collected aqueous solution to room temperature.
Purification Slowly cool to about 5 °C and allow crystallization. Filter to collect white solid 5-bromo indole. Filter to collect white solid 5-bromo indole. Extract with 500mL dichloromethane three times, combine the organic phases, and concentrate to about 500g. Cool to 0 °C for crystallization.
Yield and Purity Obtained 180g of white solid 5-bromo indole, HPLC normalization method detection level is 99.1%. Obtained 140g of white solid 5-bromo indole, HPLC normalization method detection level is 99.5%. Obtained 48g of white solid after dichloromethane extraction, HPLC normalization method detection level is 99.5%.

Chemical Reactions Analysis

Types of Reactions

5-bromo-1-methyl-1H-indole-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-bromo-1-methyl-1H-indole-2-carbohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-1-methyl-1H-indole-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, affecting their function. It may also interfere with cellular pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Functional Group Variations

Key structural differences among related compounds include substituent positions, functional groups, and heterocyclic cores. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons
Compound Name Molecular Formula MW Key Features Reactivity/Applications Reference
5-Bromo-1-methyl-1H-indole-2-carbohydrazide C₁₀H₁₀BrN₃O 268.12 N1-methyl, C2-carbohydrazide; enhances steric bulk and nucleophilicity Oxadiazole synthesis, Schiff base formation
5-Bromo-1H-indole-2-carbohydrazide C₉H₈BrN₃O 254.09 No N1-methyl; higher electrophilicity at N1 Prone to alkylation at N1 (e.g., propargylation)
5-Bromo-1-prop-2-yn-1-yl-1H-indole (1c) C₁₁H₈BrN 248.10 N1-propargyl; introduces alkyne for click chemistry Click reactions, bioconjugation
(E)-N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-1H-indole-3-carbohydrazide C₁₈H₁₆BrN₃O₃ 402.25 Benzylidene-carbohydrazide; planar π-system for crystal packing Chelation, crystal engineering
5-Bromo-3-methyl-1H-indole-2-carboxylic acid C₁₀H₈BrNO₂ 254.08 C2-carboxylic acid; acidic proton, hydrogen-bond donor Salt formation, coordination complexes

Biological Activity

5-Bromo-1-methyl-1H-indole-2-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

This compound is characterized by its indole structure combined with a carbohydrazide moiety. The synthesis typically involves the reaction of 5-bromo-1-methylindole with hydrazine derivatives, resulting in various analogs that can exhibit differing biological activities. The general synthetic pathway includes:

  • Refluxing 5-bromo-1-methylindole with hydrazine hydrate in ethanol.
  • Purification through recrystallization from ethanol.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds derived from this structure have shown significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity of Related Compounds

CompoundCell LineIC50 (µM)Mechanism of Action
5mA549 (Lung)1.17Induction of apoptosis via caspase activation
6bMCF-7 (Breast)2.50Cell cycle arrest in G1 phase
6jHeLa (Cervical)3.00Inhibition of tubulin polymerization

The compound has been observed to induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of cell cycle regulatory proteins like cyclin D1 and Bcl-2-associated X protein (BAX) .

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various pathogenic bacteria.

Table 2: Antimicrobial Activity Against Pathogens

PathogenMIC (µg/mL)Activity Type
Escherichia coli0.35Bactericidal
Staphylococcus aureus0.50Bacteriostatic
Pseudomonas aeruginosa0.40Bactericidal

The minimum inhibitory concentrations (MICs) indicate that the compound has a strong bactericidal effect against Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents .

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the cytotoxicity of various derivatives of this compound using Peripheral Blood Mononuclear Cells (PBMCs). The results indicated that certain derivatives exhibited dose-dependent cytotoxicity, highlighting their potential for further development as therapeutic agents .

In Silico Studies

Pharmacokinetic profiles were assessed using in silico methods to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of synthesized compounds. These studies are crucial for understanding the viability of these compounds in clinical settings and suggest that many derivatives possess favorable pharmacokinetic profiles .

Q & A

Q. What are the common synthetic routes for preparing 5-bromo-1-methyl-1H-indole-2-carbohydrazide?

The synthesis typically involves multi-step reactions starting from substituted indole precursors. For example, methyl 5-bromo-1H-indole-2-carboxylate derivatives are synthesized via condensation of chlorophenylhydrazine hydrochloride with ethyl acetoacetate under reflux in acetic acid, followed by hydrolysis to form the corresponding carbohydrazide . Key steps include reflux conditions (2–5 hours), purification via recrystallization (ethanol), and characterization using 1^1H/13^{13}C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the structural integrity of this compound confirmed experimentally?

Structural validation relies on spectroscopic and analytical methods:

  • NMR : 1^1H NMR signals for the indole core (e.g., aromatic protons at δ 7.14–7.23 ppm) and hydrazide NH protons (δ ~10–12 ppm) .
  • HRMS : Molecular ion peaks (e.g., [M+H]+^+) matched with theoretical masses (e.g., m/z 385.0461 for brominated analogues) .
  • TLC : Monitoring reaction progress using solvent systems like 70:30 ethyl acetate/hexane (Rf ~0.30) .

Q. What solvents and catalysts are optimal for functionalizing the indole scaffold?

Polar aprotic solvents (e.g., DMF, PEG-400) and copper(I) iodide (CuI) are effective for azide-alkyne cycloaddition reactions to introduce triazole moieties at the indole’s 3-position . For hydrolysis steps (e.g., converting esters to carbohydrazides), glacial acetic acid and ethanol are commonly used .

Advanced Research Questions

Q. How can low yields in CuI-catalyzed triazole formation be mitigated during derivatization?

Low yields (e.g., 25% in PEG-400/DMF systems) may arise from side reactions or incomplete azide-alkyne coupling. Strategies include:

  • Solvent optimization : Using PEG-400:DMF (2:1) enhances reaction homogeneity and reduces byproducts .
  • Catalyst loading : Increasing CuI concentration (e.g., 1.0 g per 700 mg substrate) improves reaction efficiency .
  • Purification : Flash column chromatography with ethyl acetate/hexane gradients effectively isolates target compounds .

Q. How should researchers address contradictory spectral data in indole derivatives?

Discrepancies in NMR or HRMS data (e.g., unexpected splitting or missing peaks) often arise from:

  • Tautomerism : The hydrazide group may exhibit keto-enol tautomerism, altering proton environments.
  • Residual solvents : DMF traces in crude products can obscure signals; thorough drying under vacuum (90°C) is critical .
  • Dynamic processes : Variable-temperature NMR or 2D experiments (e.g., 1^{1}H-13^{13}C HSQC) can resolve ambiguities .

Q. What methodologies enable the design of bioactive analogues of this compound?

Rational design involves:

  • Substitution patterns : Introducing electron-withdrawing groups (e.g., -Br at C5) enhances electrophilic reactivity for nucleophilic additions .
  • Triazole appendages : Click chemistry (e.g., CuI-catalyzed azide-alkyne cycloaddition) adds functional groups (e.g., fluorophenyl) to modulate bioactivity .
  • Biological assays : Preclinical evaluation of cholinesterase or monoamine oxidase inhibition can guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-1-methyl-1H-indole-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
5-bromo-1-methyl-1H-indole-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.